molecular formula C12H11NO6S B14232391 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- CAS No. 779327-19-4

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-

Cat. No.: B14232391
CAS No.: 779327-19-4
M. Wt: 297.29 g/mol
InChI Key: JVVHUIQQSHMNKI-UHFFFAOYSA-N
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Description

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a sulfonic acid group, and a methoxyphenyl group linked through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- typically involves the reaction of 2-furansulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include furanones, amines, and substituted sulfonic acid derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furansulfonic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-: Similar structure but with a different position of the methoxy group.

    2-Furansulfonic acid, 5-[[(3-chlorophenyl)amino]carbonyl]-: Similar structure but with a chlorine substituent instead of a methoxy group.

Uniqueness

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

779327-19-4

Molecular Formula

C12H11NO6S

Molecular Weight

297.29 g/mol

IUPAC Name

5-[(3-methoxyphenyl)carbamoyl]furan-2-sulfonic acid

InChI

InChI=1S/C12H11NO6S/c1-18-9-4-2-3-8(7-9)13-12(14)10-5-6-11(19-10)20(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17)

InChI Key

JVVHUIQQSHMNKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)O

Origin of Product

United States

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